bacterioopsin(34-65) polypeptide
Description
Properties
CAS No. |
115233-82-4 |
|---|---|
Molecular Formula |
C9H12O |
Synonyms |
bacterioopsin(34-65) polypeptide |
Origin of Product |
United States |
Methodologies for Structural and Conformational Elucidation of Bacterioopsin 34 65 Polypeptide
Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches
NMR spectroscopy is a powerful tool for determining the solution structures of peptides and proteins, offering atomic-level detail. Its application to membrane-spanning peptides requires specialized approaches to overcome challenges related to their insolubility in aqueous solutions and their dynamic behavior in membrane-mimicking environments .
The initial and crucial step in NMR-based structural determination is the sequence-specific assignment of proton resonances. For bacterioopsin(34-65) polypeptide, this has been achieved using a suite of two-dimensional (2D) 1H-NMR techniques. Phase-sensitive Double Quantum Filtered Correlated Spectroscopy (DQF-COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) have been instrumental in this process .
DQF-COSY and TOCSY experiments allow for the identification of spin systems (groups of coupled protons belonging to individual amino acid residues) by correlating protons connected through scalar couplings. Subsequently, NOESY experiments provide information about spatial proximities between protons through the Nuclear Overhauser Effect (NOE), which is distance-dependent (typically sensitive to distances less than 5-6 Å) . The pattern of interproton NOEs, particularly sequential (between adjacent residues) and medium-range (between residues separated by a few amino acids in the sequence but close in space), are diagnostic of specific secondary structures. For bacterioopsin(34-65), interproton nuclear Overhauser effects and deuterium (B1214612) exchange rates of individual NH groups were derived from 2D NMR spectra, indicating specific helical regions .
While earlier studies on bacterioopsin(34-65) primarily relied on homonuclear 1H-NMR, modern NMR structural biology often employs isotopic labeling, particularly with 15N and 13C, for larger and more complex proteins. Isotopic enrichment enhances NMR resolution and sensitivity by spreading resonances across multiple dimensions, facilitating unambiguous assignments and enabling the use of heteronuclear experiments (e.g., 1H-15N HSQC/HMQC). Although direct mention of 15N enrichment specifically for bacterioopsin(34-65) is less prominent in the provided search results compared to general membrane protein studies, the principle applies: 15N labeling would be crucial for overcoming resonance overlap and broadening in more complex or larger variants of the polypeptide or its interactions .
Given the hydrophobic nature of membrane-spanning polypeptides, their structural elucidation by solution NMR requires solubilization in environments that mimic biological membranes while maintaining their native conformation . For this compound, perdeuterated sodium dodecyl sulfate (B86663) (SDS) micelles have been widely employed as a membrane-mimicking system . SDS micelles provide an anisotropic environment that induces and stabilizes the α-helical structure characteristic of transmembrane segments .
Additionally, organic solvents, such as chloroform-methanol mixtures or dimethyl sulfoxide (B87167) (DMSO), have been used. Studies have shown that bacterioopsin(34-65) can adopt specific conformations in such isotropic organic solvent systems . The conformation of the polypeptide in SDS micelles was compared with its conformation in isotropic organic solvents and in the native purple membrane bacterioopsin to understand the influence of the environment on its structure .
The experimental NMR data, particularly the interproton NOE distances, serve as constraints for calculating the three-dimensional (3D) structure of the polypeptide. For bacterioopsin(34-65), structural determination typically involves several computational steps . Distance geometry programs like DIANA and DYANA are used to generate initial structures consistent with the experimental distance restraints . These programs translate the NOE intensities into upper distance bounds between protons.
Following initial structure generation, energy minimization techniques are applied to refine the structures and ensure their energetic stability while still adhering to the experimental constraints. This refinement often involves implementing force fields (e.g., Kollman all-atom force field within SYBYL) and incorporating NOE penalty functions to penalize violations of distance restraints . Simulated annealing is another computational approach used for structure refinement based on NOESY data .
Early studies revealed that this compound adopts a right-handed α-helical stretch, spanning from Lys41 to Leu62, with a notable kink at Pro50 when incorporated into perdeuterated SDS micelles . Further refinement of the spatial structure using energy minimization and NOE penalty functions confirmed a right-handed α-helical conformation extending from Asp-38 to Tyr-64, also with a kink of the helical axis (27 degrees) at Pro-50. The N-terminal part (residues 34-37 or 34-40) was generally found to lack ordered conformation .
Table 1: Key Structural Features of this compound Derived from NMR Studies
| Feature | Residue Range (SDS Micelles) | Description | Source |
| α-Helical stretch | Lys41 to Leu62 | Right-handed α-helix | |
| α-Helical stretch | Asp38 to Tyr64 | Right-handed α-helix | |
| Helical kink | Pro50 | Kink in the helical axis (initially described as a kink, later quantified as 27 degrees) | |
| C-terminal α-helix end | Gly63 | Adopts a conformation typical of residues in a left-handed helix | |
| N-terminal disorder | 34-40 or 34-37 | No ordered conformation | |
| Most stable region | 42-60 | Average root-mean-square deviation of 0.43 Å between backbone atoms in energy-refined structures, indicating high stability |
Membrane-Mimicking Environments for NMR Studies (e.g., Perdeuterated Sodium Dodecyl Sulfate Micelles, Organic Solvents)
Advanced Spectroscopic Characterization Techniques
Beyond NMR, other spectroscopic techniques provide complementary insights into protein structure, particularly regarding secondary structure content.
Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of protein secondary structure content (e.g., α-helix, β-sheet, turn, and random coil). It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. For proteins and peptides, the peptide bond chromophore in the far-UV region (180-240 nm) is particularly sensitive to secondary structure.
For bacterioopsin fragments, including potentially this compound, CD spectroscopy has been used to determine their α-helical content in various membrane-mimicking environments, such as SDS micelles. The characteristic CD spectrum of an α-helix typically displays two negative minima at approximately 208 nm and 222 nm, and a positive maximum around 190 nm. The magnitudes of these signals correlate with the extent of α-helical structure. CD spectroscopy can also assess the structural integrity of membrane proteins during preparation and can monitor protein folding and unfolding processes. While specific quantitative data for this compound's α-helical content by CD are not explicitly detailed in the provided snippets, the general application of CD for assessing the helical conformation of bacterioopsin fragments in membrane-mimicking environments is well-established.
Table 2: General Principles of CD Spectroscopy for Protein Secondary Structure Analysis
| Wavelength Region | Chromophore | Information Provided | Characteristic Spectral Features for α-helix | Source |
| Far-UV (180-240 nm) | Peptide bonds | Secondary structure content (α-helix, β-sheet) | Negative minima at ~208 nm and ~222 nm, positive maximum at ~190 nm | |
| Near-UV (260-320 nm) | Aromatic residues | Tertiary structure, environment of side chains | Less defined, dependent on specific chromophore environment |
Other Biophysical Spectroscopy for Conformational Dynamics (e.g., Fluorescence Spectroscopy)
Fluorescence spectroscopy is a powerful tool for investigating the conformational dynamics of proteins and polypeptides across various timescales, from picoseconds to seconds. This technique can provide detailed insights into global rotational diffusion and local flexibility, which are sensitive to intermolecular and intramolecular interactions.
Key applications of fluorescence spectroscopy in studying conformational dynamics include:
Fluorescence lifetime and intensity changes: Variations in the fluorescence lifetime and intensity of covalently bound fluorescent dyes indicate environmental changes at the protein surface. This can be used to track conformational changes within and at the surface of membrane proteins.
Photoinduced Electron Transfer (PET) quenching: This method utilizes the quenching of fluorescence upon van der Waals contact between an organic fluorophore and an electron-donating moiety (e.g., tryptophan). PET-quenching serves as a sensitive reporter for monitoring conformational dynamics in polypeptides by signaling molecular contact.
Although direct, specific fluorescence spectroscopy studies solely focused on the this compound are not widely documented, the principles and applications of this technique are highly relevant. For instance, time-resolved fluorescence studies have been performed on bacteriorhodopsin, the parent protein, to understand its conformational dynamics after light activation, revealing rapid fluorescence decay changes (e.g., in the 100 ps range) indicative of protein function and coupling to changes in the retinal binding pocket. The ability to detect subtle changes in protein environment and movement makes fluorescence spectroscopy a complementary method to NMR for understanding the dynamic nature of such membrane-associated polypeptide segments.
Peptide Synthesis and Purification for Research Applications
The study of specific polypeptide segments like bacterioopsin(34-65) often necessitates their chemical synthesis and subsequent purification.
Solid-Phase Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides for research applications due to its efficiency and the ease of separating the growing peptide from reaction mixtures. The process begins by anchoring the C-terminal amino acid to an activated solid support, typically a resin such as polystyrene or polyacrylamide, which also functions as the C-terminal protecting group.
The synthesis proceeds through a repetitive cycle:
Deprotection: The temporary protecting group (e.g., Fmoc or Boc) on the N-alpha amino group of the last coupled amino acid is removed.
Coupling: The next amino acid, with its N-alpha amino group and reactive side chains protected, is coupled to the deprotected amino acid on the resin using coupling reagents.
Washing: The resin is washed rigorously after each step to remove excess reagents and byproducts.
This cycle continues until the desired peptide sequence is complete. Upon completion, all remaining protecting groups are removed, and the peptide is simultaneously cleaved from the resin, often by treatment with strong acids like trifluoroacetic acid (TFA) for Fmoc chemistry.
Challenges and Solutions for Hydrophobic Peptides: Hydrophobic peptides, such as this compound, present unique challenges in SPPS due to their high propensity for aggregation and low solubility in common synthesis solvents. This aggregation can lead to inefficient coupling and deprotection steps. The inherent tendency of these sequences to form stable secondary structures like α-helices or β-sheets during synthesis further exacerbates these issues.
To overcome these difficulties, several strategies have been developed:
Specialized Resins and Tags: The use of non-polar resins and cleavable tags can aid in synthesis.
Solvent Additives: Incorporating chaotropic agents, surfactants (e.g., POPC, OG), or ionic liquids can enhance solubility and disrupt unfavorable secondary structures. Solvents like trifluoroethanol (TFE), dimethylsulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used to inhibit peptide aggregation during synthesis.
Hydrophilic Tags: Attaching hydrophilic tags, commonly composed of multiple lysine (B10760008) (K) or arginine (R) residues, to the hydrophobic sequence via a special linker can significantly improve the solubility of the growing peptide chain.
Despite these advancements, the synthesis of longer hydrophobic sequences can still be challenging due to steric hindrance and poor solvation of the protected peptide fragments.
High-Yield Expression and Purification Strategies for Hydrophobic Peptides
For large-scale production or when chemical synthesis is impractical, recombinant expression strategies are employed, particularly for hydrophobic peptides. Escherichia coli (E. coli) is a widely favored host system due to its cost-effectiveness, rapid growth, and high expression yields.
Challenges in Recombinant Expression of Hydrophobic Peptides: A primary challenge in expressing hydrophobic peptides in E. coli is their tendency to form insoluble aggregates known as inclusion bodies. These peptides can also be susceptible to proteolytic degradation within the host cell.
Strategies for High-Yield Expression:
Fusion Proteins: Utilizing fusion proteins (carrier proteins) is a common strategy to enhance solubility and facilitate purification. These fusion partners often increase the solubility of the target peptide and can be engineered with affinity tags (e.g., His-tag) for straightforward purification via immobilized metal affinity chromatography (IMAC). Smaller fusion proteins are generally preferred to maximize the final yield of the target peptide.
Multimeric Tandem Expression: Designing expression vectors to produce multimeric tandems, where the gene of interest is copied multiple times, can increase transcription levels and ultimately improve the final peptide yield.
Optimized Induction Conditions: Careful optimization of expression parameters, including the concentration of inducers (e.g., IPTG), induction temperature, and incubation duration, is crucial for maximizing expression yields. For instance, longer expression periods at lower temperatures can sometimes lead to higher soluble yields.
Purification Strategies: Purification of hydrophobic peptides often requires specialized approaches to maintain solubility and achieve high purity.
Chromatographic Techniques:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying peptides, separating them based on their hydrophobicity. The stationary phase captures hydrophobic molecules from aqueous solutions, which are then differentially eluted by increasing the concentration of organic solvents in the mobile phase. Peptide purity is typically assessed by RP-HPLC.
Hydrophobic Interaction Chromatography (HIC): Proteins and peptides are loaded onto HIC resins in high-salt buffers (e.g., ammonium (B1175870) sulfate) and eluted by a descending salt gradient. This technique separates proteins based on their surface hydrophobicity while generally maintaining their native conformation, unlike RP-HPLC which often employs denaturing organic solvents.
Ion Exchange Chromatography and Gel Filtration Chromatography: These are also standard techniques used for protein and peptide purification, separating molecules based on charge and size, respectively.
Specialized Elution Methods: For hydrophobic proteins and peptides isolated from polyacrylamide gels (e.g., after SDS-PAGE), elution with specific organic solvent mixtures (such as formic acid/acetonitrile/isopropanol/H2O) followed by size exclusion chromatography has demonstrated high recovery yields (77-95% elution recovery, 67-76% final yield). This method has been successfully applied to bacteriorhodopsin.
Denaturing Metal Affinity Chromatography: This technique can be employed to fully solubilize and pre-concentrate marginally soluble or inclusion body-forming peptides, ensuring their recovery before further purification steps.
The combination of optimized expression hosts, fusion protein tags, and tailored purification methodologies is essential for achieving high yields of challenging hydrophobic polypeptides like bacterioopsin(34-65) for comprehensive research applications.
Conformational and Spatial Structure Research of Bacterioopsin 34 65 Polypeptide
Characterization of Alpha-Helical Conformation
Studies employing two-dimensional ¹H NMR spectroscopy have consistently demonstrated that the bacterioopsin(34-65) polypeptide predominantly adopts a right-handed alpha-helical conformation in membrane-mimicking environments. Specifically, this helical stretch is identified from approximately Lys41 to Leu62 . In organic solvent systems, such as a 1:1 methanol-chloroform mixture containing 0.1 M LiClO₄, the alpha-helical segment extends from Asp38 to Tyr64 . The formation of this stable alpha-helix is a key characteristic, underscoring its role as a transmembrane segment.
The stability of this alpha-helical region has been further quantified. For instance, the most stable region, encompassing residues 42-60, exhibits an average root-mean-square deviation (RMSD) of 0.43 Å between the backbone atoms across multiple energy-refined structures . This low RMSD value indicates a highly defined and consistent helical arrangement within this core segment.
Identification of Ordered and Disordered Segment Regions
While a significant portion of the this compound forms a well-defined alpha-helix, structural analyses have also identified both ordered and disordered regions within its sequence. The N-terminal part of the segment, specifically residues 34-40, consistently lacks an ordered conformation and is considered disordered . This region is often exposed to the aqueous phase when the polypeptide is incorporated into micelles .
In contrast, the alpha-helical region from Lys41 to Leu62 (or Asp38 to Tyr64 depending on the solvent system) represents the ordered segment. The presence of these distinct ordered and disordered regions highlights the differential flexibility and environmental exposure of various parts of the polypeptide.
| Region | Residue Range | Conformation | Environmental Exposure (in micelles) |
| N-terminal | 34-40 | Disordered | Aqueous phase |
| Core | 41-62 (or 38-64) | Right-handed alpha-helix | Membrane-mimicking environment |
| C-cap | Gly63 | Left-handed helix-like | Micelle interface |
Analysis of Helical Kinks and Axial Deviations (e.g., Proline-Induced Kinks)
A notable feature in the alpha-helical conformation of this compound is the presence of a helical kink. This kink is specifically observed at Pro50 . Investigations using NMR data have precisely determined the angle of this kink to be approximately 27 degrees .
Proline residues are well-known for their ability to induce kinks in alpha-helices due to their unique cyclic structure, which restricts the backbone dihedral angles (φ and ψ) and prevents the formation of a typical hydrogen bond within the helix . The 27-degree kink at Pro50 in bacterioopsin(34-65) is consistent with the general observation of proline-induced distortions in transmembrane helices . This type of distortion can be functionally significant, potentially facilitating helix packing or conformational changes in the full protein .
Comparative Structural Analysis with Native Bacteriorhodopsin Transmembrane Segments
The spatial structure of the this compound, corresponding to membrane-spanning segment B of native bacterioopsin, has shown close agreement with the high-resolution electron cryomicroscopy model of bacteriorhodopsin . This congruity suggests that isolated transmembrane segments can largely retain their native-like secondary structure even when studied in membrane-mimetic environments .
However, some differences have been observed, particularly concerning the conformations of certain side chains . While the backbone structure of the isolated segment closely mirrors that in the complete protein, the specific orientations of some side chains may deviate, likely due to the absence of tertiary interactions present in the fully folded bacteriorhodopsin . For instance, Tyr64 in the 34-65 fragment of bacteriorhodopsin can exhibit a "reversed" orientation of its aromatic side chain compared to its typical position in the middle of an alpha-helix, a phenomenon also seen in other C-turn positions . This indicates that while the helix itself is well-formed, the environment around the segment might influence the finer details of side-chain conformation.
Influence of Solvation Environment on Polypeptide Conformation
The solvation environment plays a crucial role in shaping the conformation of the this compound. Studies have primarily utilized membrane-mimicking systems, such as methanol-chloroform mixtures and sodium dodecyl sulfate (B86663) (SDS) micelles, to induce and stabilize the alpha-helical structure .
Methanol-Chloroform Mixture: A 1:1 methanol-chloroform mixture containing 0.1 M LiClO₄ has been successfully used to induce and study the alpha-helical conformation of the peptide, extending from Asp38 to Tyr64 with a 27-degree kink at Pro50 . This solvent system is considered suitable for mimicking the microheterogeneous environment experienced by membrane segments .
SDS Micelles: When incorporated into perdeuterated SDS micelles, the this compound adopts a right-handed alpha-helical stretch from Lys41 to Leu62, also exhibiting a kink at Pro50 . The N-terminal part (residues 34-40) remains disordered and exposed to the aqueous phase within this micellar environment . The C-cap Gly63 is noted to adopt a conformation typical of a left-handed helix . This micellar environment is often used to simulate the lipid bilayer, allowing for structural studies of transmembrane peptides in a soluble, yet membrane-like, context .
Aqueous Solutions: In contrast, peptides corresponding to transmembrane segments, including those from bacteriorhodopsin, often lose their ordered helical structure in purely aqueous solutions without the presence of detergents or organic co-solvents that mimic the hydrophobic membrane environment . This highlights the critical requirement of a hydrophobic and anisotropic environment for the stable formation of the alpha-helical transmembrane conformation.
The comparative studies in different solvent systems underscore the adaptability of the polypeptide's conformation, with the alpha-helical structure being stabilized by the hydrophobic environment of micelles or organic solvent mixtures, reflecting its native membrane-spanning role.
Membrane Integration and Interaction Studies of Bacterioopsin 34 65 Polypeptide
Mechanisms of Interaction with Lipid Bilayers and Micellar Systems
The interaction mechanisms of bacterioopsin(34-65) polypeptide with membrane systems have been primarily investigated using nuclear magnetic resonance (NMR) spectroscopy, with a focus on its incorporation into micellar environments. Sodium dodecyl sulfate (B86663) (SDS) micelles have been extensively employed as a membrane-mimetic system for studying the conformation and interaction of this polypeptide . Micelles, in general, serve as useful models for the hydrophobic environment of phospholipid bilayers, facilitating the determination of transmembrane protein structures .
Studies indicate that the hydrophobic environment provided by micelles influences the folding and cooperativity of membrane proteins. While micelles are dynamic assemblies that can adapt their shapes to various structural features of membrane proteins, lipid-enriched bicelles have been shown to increase protein stability by promoting residue burial within the protein interior and strengthening the cooperative network, compared to micelles. This is attributed to improved hydrophobic matching with the protein, increased amphiphile-amphiphile packing, and weakened solvation interactions between the protein and amphiphiles in bicelles . Despite these differences, the fold and functionality of membrane proteins can often be recapitulated in a broad range of artificial amphiphilic assemblies, including micelles . For this compound, its conformation has been investigated in perdeuterated sodium dodecyl sulfate (SDS) micelles .
Research into Hydrophobic Mismatch Accommodation (e.g., Helix Tilting, Bilayer Adaptation)
Hydrophobic mismatch occurs when there is a disparity between the hydrophobic thickness of a transmembrane protein segment and the hydrophobic interior of the lipid bilayer. To accommodate such mismatch, membrane proteins can undergo conformational changes, such as helix tilting or bending, or induce distortions in the lipid bilayer itself . Model hydrophobic transmembrane peptides have been observed to tilt to submerge their hydrophobic surface within the lipid bilayer, satisfying the hydrophobic effect, especially if the helix length exceeds the bilayer width .
While explicit studies detailing the specific tilting or bilayer adaptation of this compound in response to hydrophobic mismatch are not extensively described in the provided literature, its observed conformational features within micelles suggest forms of internal accommodation. The polypeptide, when incorporated into SDS micelles, adopts a right-handed alpha-helical stretch from Lys41 to Leu62 with a distinct kink at Pro50 . This kink represents an internal structural adjustment within the helical segment, which can be a mechanism to adapt to its hydrophobic environment, conceptually aligning with how proteins might accommodate hydrophobic mismatch. The secondary structure observed in micelles is consistent with the high-resolution electron cryomicroscopy model of the full bacteriorhodopsin, implying that such localized structural features are relevant to its native context .
Roles of Specific Amino Acid Residues in Membrane Association and Orientation
The specific amino acid residues within the this compound play crucial roles in defining its secondary structure and interaction with membrane-mimetic environments. Detailed NMR studies have delineated the conformational contributions of different regions and specific residues:
The N-terminal segment, encompassing residues 34-40, is characterized by a lack of ordered conformation and is exposed to the aqueous phase when the polypeptide is incorporated into SDS micelles .
A significant portion of the polypeptide, from Lys41 to Leu62, forms a right-handed alpha-helical stretch. A notable structural feature within this helix is a 27-degree kink observed at Pro50 . Proline residues are known to introduce kinks in alpha-helices due to their unique backbone structure, which can be critical for protein folding, flexibility, and interaction with the membrane .
Investigating Conformational Transitions Upon Membrane Binding
The investigation of conformational transitions of this compound upon membrane binding has largely relied on advanced NMR spectroscopic techniques. Specifically, 1H NMR spectroscopy has been instrumental in elucidating the spatial structure of this synthetic 32-residue polypeptide when incorporated into perdeuterated sodium dodecyl sulfate (SDS) micelles .
The detailed structural analysis revealed the following key conformational features:
Alpha-Helical Region: A prominent right-handed alpha-helical region spans from Lys41 to Leu62 .
C-terminal Conformation: The C-terminal Gly63 adopts a conformation with specific dihedral angles (φ = 87 ± 6 degrees, ψ = 43 ± 10 degrees), which is characteristic of residues found in a left-handed helix .
Disordered N-terminus: The N-terminal part (residues 34-40) was found to lack an ordered conformation and is exposed to the aqueous phase .
The secondary structure observed for bacterioopsin(34-65) in SDS micelles demonstrates consistency with the high-resolution electron cryomicroscopy model of the complete bacteriorhodopsin, suggesting that the structural preferences observed in this isolated segment are representative of its behavior within the full protein in a membrane . This consistency highlights the utility of using peptide fragments and micellar systems to understand the folding and integration of larger membrane proteins.
Observed Conformational Features of this compound in SDS Micelles
| Feature | Residue Range / Specific Residue | Description | Reference |
| N-terminal region | 34-40 | Lacks ordered conformation; exposed to aqueous phase. | |
| Alpha-helical stretch | Lys41 - Leu62 | Forms a right-handed alpha-helix. | |
| Kink | Pro50 | A 27-degree kink is observed within the alpha-helical region. | |
| C-cap conformation | Gly63 | Adopts a conformation typical of a left-handed helix (φ = 87 ± 6 degrees, ψ = 43 ± 10 degrees). |
Computational and Theoretical Investigations of Bacterioopsin 34 65 Polypeptide Dynamics
Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems, including proteins and peptides, at an atomic level. For the bacterioopsin(34-65) polypeptide, early investigations utilized computational approaches in conjunction with experimental data to determine its spatial structure and conformational characteristics .
One significant study determined the spatial structure of a synthetic 32-residue polypeptide, an analog of the membrane-spanning segment B (residues 34-65) of bacterioopsin from Halobacterium halobium, when incorporated into perdeuterated sodium dodecyl sulfate (B86663) (SDS) micelles . The structure determination involved several computational steps:
Local structure analysis : Initial assessment of the peptide's structural motifs.
Structure calculations using distance geometry : Application of the DIANA program to derive three-dimensional structures based on experimental constraints.
Systematic search for energetically allowed side-chain rotamers : Ensuring consistency with Nuclear Overhauser Effect Spectroscopy (NOESY) cross-peak volumes.
Random generation of peptide conformations : Exploring the allowed conformational space of the peptide .
The obtained structure revealed a right-handed alpha-helical region spanning from Lys41 to Leu62, exhibiting a 27-degree kink at Pro50. The C-terminal cap residue, Gly63, adopted a conformation typical of a left-handed helix, with phi = 87 ± 6 degrees and psi = 43 ± 10 degrees. The N-terminal part (residues 34-40) was observed to be exposed to the aqueous phase and lacked an ordered conformation . This computational-experimental approach provided detailed insights into the secondary and tertiary structure of this fragment within a membrane-mimetic environment. The secondary structure observed for segment B in micelles was consistent with high-resolution electron cryomicroscopy models of the full bacteriorhodopsin protein .
Further simulation studies have specifically included the (34-65)-polypeptide in investigations of bacteriorhodopsin transmembrane bundles . While specific detailed findings for this fragment from these MD simulations were not extensively detailed in the provided search snippet, the inclusion of the fragment in such studies indicates its relevance to understanding the larger protein's dynamics and interactions. Generally, MD simulations of bacteriorhodopsin and its fragments allow for the study of protein motions, hydrogen bond networks, and conformational changes, which are crucial for understanding their function .
The key structural findings for this compound derived from these investigations are summarized in the table below:
| Structural Feature | Description |
| Alpha-helical region | Right-handed helix from Lys41 to Leu62 |
| Kink | 27 degrees at Pro50 within the alpha-helix |
| C-cap Gly63 | Conformation (phi=87±6°, psi=43±10°) typical of a left-handed helix |
| N-terminal part (34-40) | Exposed to aqueous phase, lacking ordered conformation |
| Environment | Perdeuterated sodium dodecyl sulfate (SDS) micelles |
| Consistency | Consistent with high-resolution electron cryomicroscopy model of bacteriorhodopsin |
Development and Application of Implicit and Explicit Solvent Models in Simulations
The choice of solvent model in molecular simulations significantly impacts the conformational and energetic properties of peptides, especially those associated with membranes . Both implicit and explicit solvent models are employed to simulate the complex environments surrounding membrane proteins and fragments like this compound.
Implicit Solvent Models : These models represent the solvent as a continuous dielectric medium, offering computational efficiency by avoiding the explicit representation of individual solvent molecules . This approach is particularly useful for longer simulation times or larger systems. For instance, implicit solvation models have been developed and applied to Monte Carlo simulations of various peptides in bilayer- and water-mimetic environments, as well as in vacuum . These models have been instrumental in assessing membrane-promoting alpha-helix formation, showing that nonpolar environments, characteristic of membrane interiors, significantly promote the formation of stable alpha-helical structures capable of traversing a lipid bilayer . This is consistent with the observed alpha-helical nature of the this compound in SDS micelles, which mimic a hydrophobic membrane environment .
Explicit Solvent Models : These models include individual solvent molecules (e.g., water, lipids) in the simulation, providing a more detailed and realistic representation of molecular interactions, including hydrogen bonding and specific hydration effects . While computationally more intensive, explicit models can capture subtle solvent effects that implicit models might miss. For example, molecular dynamics simulations of bacteriorhodopsin in its native membrane environment with explicit lipids and water molecules have been performed to study its functional cycle and structural refinements . Although direct application to bacterioopsin(34-65) specifically was not detailed in the search results, the methodologies are well-established for understanding the behavior of transmembrane segments within their native or mimetic lipid environments. The impact of solvent polarity on the stability of alpha-helices has been demonstrated, with polar environments often destabilizing helical conformations .
The development of atomic solvation parameters has also allowed for a more accurate representation of hydrocarbon core, water, and weak polar solvent environments in simulations, which is crucial for modeling protein-membrane interactions .
Prediction and Analysis of Polypeptide Translocation Pathways
The prediction and analysis of polypeptide translocation pathways primarily involve understanding how peptides move across biological membranes. For the this compound, which is a segment of a transmembrane protein, understanding its potential translocation or insertion pathway is a critical area of study.
While specific molecular dynamics simulations detailing the translocation pathway of the isolated this compound across a membrane were not explicitly found in the provided search results, the broader field of membrane protein biogenesis and peptide insertion utilizes MD simulations to investigate such processes . For instance, studies on antimicrobial peptides (AMPs) have shown that even highly charged cationic peptides can spontaneously translocate across a hydrophobic lipid bilayer . These simulations reveal mechanisms where peptides can individually translocate, with both surface-bound peptides and lipids assisting in the one-by-one translocation of charged side-chains, sometimes through transient water bridges, without necessarily forming stable pores .
In the context of bacteriorhodopsin, molecular dynamics simulations have been used to predict pathways for retinal binding to bacterio-opsin, identifying specific entry points between helices in the transmembrane part of the protein . Although this focuses on chromophore binding rather than polypeptide translocation, it illustrates the application of MD simulations to understand entry/exit mechanisms across membrane environments. The principles and methodologies employed in these studies, such as steered molecular dynamics and free energy calculations, are transferable to the investigation of polypeptide translocation pathways, offering avenues for future studies on the this compound's insertion or movement dynamics within a lipid bilayer.
Protein and Polypeptide Modeling for Structural Dynamics and Interaction Interfaces
Protein and polypeptide modeling extends beyond simple structure determination to encompass the study of structural dynamics and the characterization of interaction interfaces. For the this compound, modeling efforts contribute to understanding its intrinsic flexibility and how it interacts with its environment.
As discussed in Section 5.1, the determination of the spatial structure of this compound in SDS micelles involved sophisticated structure calculations and conformational sampling, effectively serving as a form of polypeptide modeling . The analysis of the polypeptide's secondary structure, including the identification of the alpha-helical region and the kink at Pro50, provides critical information on its structural dynamics . The exposure of the N-terminal part (residues 34-40) to the aqueous phase, lacking ordered conformation, also highlights dynamic aspects and potential interaction interfaces with the solvent .
Beyond single fragment analysis, modeling is applied to study interactions between different protein parts or with the surrounding membrane. For instance, molecular dynamics simulations have been used to study helix-helix interactions and the role of inter-helical loops in fragments of bacteriorhodopsin containing helices F and G . While this specific study focused on a different fragment, it demonstrates the utility of modeling for understanding the dynamic interplay between protein segments and their interfaces, which is directly applicable to studying how the bacterioopsin(34-65) segment might interact within the context of the full bacteriorhodopsin protein or with surrounding lipids. Such modeling can reveal how structural changes in one part of the polypeptide influence the dynamics and potential interactions of other regions, contributing to a holistic understanding of its role in membrane protein function.
Functional Implications Derived from Biophysical and Structural Research on Bacterioopsin 34 65 Polypeptide
Contributions to Hypotheses Regarding Proton Translocation Mechanisms in Bacteriorhodopsin
Bacteriorhodopsin functions as a light-driven proton pump in Haloarchaea, utilizing light energy to translocate protons across the cellular membrane, thereby generating a proton gradient that can be converted into chemical energy in the form of ATP . The process of proton translocation involves a complex photocycle characterized by an ordered sequence of conformational changes within the protein, which in turn alter the pKa values of key amino acid residues, such as Asp85, Asp96, and the Schiff base nitrogen of Lys216 .
Structural studies of the bacterioopsin(34-65) polypeptide, which corresponds to transmembrane segment B of bacteriorhodopsin, have provided foundational structural information crucial for understanding these intricate mechanisms. The determined spatial structure of this synthetic polypeptide in SDS micelles revealed a right-handed alpha-helical region spanning from Lys41 to Leu62, notably featuring a 27-degree kink at Pro50. The C-terminal Gly63 also adopts a conformation typical of a left-handed helix, while the N-terminal part (residues 34-40) remains disordered and exposed to the aqueous phase .
This detailed structural characterization of segment B is consistent with high-resolution electron cryomicroscopy models of the complete bacteriorhodopsin protein . By providing a high-resolution view of a critical transmembrane segment, these studies enable researchers to refine hypotheses regarding how individual helical motions and local conformational changes, such as the observed kink, contribute to the coordinated global protein dynamics required for proton transfer during the photocycle . While directly linking the specific kink at Pro50 in bacterioopsin(34-65) to a precise step in proton translocation requires broader context from the full protein, the detailed structural understanding of this segment is indispensable for building accurate models of the proton pathway and the conformational changes that facilitate proton movement across the membrane.
Role in the Overall Folding and Assembly Processes of Multi-Transmembrane Proteins
A notable advancement has been the "overlapping peptide fragments" approach. In this methodology, an entire protein sequence, such as that of bacteriorhodopsin, is fragmented into a series of overlapping peptides. The individual solution structures of these peptides, including the (34-65) segment, are then determined, often using NMR spectroscopy in membrane-mimicking environments like SDS micelles . These micelles effectively simulate the lipid bilayer, allowing the peptides to adopt their native-like membrane-bound conformations .
Development of Dynamic Models Connecting Polypeptide Conformation to Global Protein Function
The precise determination of the spatial conformation of the this compound, including its alpha-helical regions and the distinct 27-degree kink at Pro50, forms a critical basis for developing dynamic models that bridge local polypeptide conformation with the global function of bacteriorhodopsin . These structural details, observed in membrane-mimetic environments, are essential as the polypeptide's conformation in a lipid bilayer context directly dictates its role in the larger protein's functional cycle .
The consistency of the solution structure of bacterioopsin(34-65) with the cryo-electron microscopy model of the full bacteriorhodopsin protein underscores the physiological relevance of studying isolated segments . This agreement allows researchers to confidently integrate the conformational data of individual segments into larger computational and theoretical models that simulate the dynamic behavior of the entire protein within the membrane .
Emerging Research Areas and Future Directions for Bacterioopsin 34 65 Polypeptide Studies
Methodological Innovations in High-Resolution Membrane Peptide Structural Biology
Advancements in structural biology techniques are continuously enhancing the ability to resolve the intricate structures of membrane peptides, including those analogous to bacterioopsin(34-65). Historically, challenges in crystallizing membrane proteins hampered high-resolution studies, but recent innovations have overcome many of these limitations .
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR remains a cornerstone for investigating both the structural and dynamic properties of biological macromolecules in environments that closely mimic native cellular conditions . For membrane peptides like bacterioopsin(34-65), NMR in membrane-mimetic environments such as detergent micelles (e.g., SDS micelles) has been crucial for elucidating spatial structures and conformational dynamics . Ongoing improvements in NMR techniques, including multidimensional and isotopic labeling approaches, continue to push the boundaries of achievable resolution and provide insights into protein motions .
X-ray Crystallography: Although traditionally challenging for membrane proteins, advancements in X-ray crystallography, such as the development of micro-focus X-ray beams and X-ray free-electron lasers (XFELs), have opened possibilities for using smaller, submicrometer-sized crystals . Time-resolved XFEL measurements, for instance, have shown potential for observing time-dependent configurations of proteins, including those that can be optically triggered, offering a dynamic perspective .
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): Beyond static structures, understanding the dynamic conformational changes of membrane peptides is critical. smFRET is an emerging technique that allows for the study of protein folding and conformational dynamics at the single-molecule level . Its versatility and sensitivity make it valuable for dissecting the complexities of proteins embedded within lipid-bilayer membranes or membrane-mimetic environments, offering insights into structural alterations upon ligand binding or interactions .
The synergy of these advanced methodologies is vital for comprehensive structural and dynamic characterization of membrane peptides.
Table 1: Key Methodological Innovations in Membrane Peptide Structural Biology
| Method | Core Principle | Advantages | Relevance to Bacterioopsin(34-65) Polypeptide Studies |
| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution. | Provides high-resolution structural and dynamic information in near-native environments. | Primary technique for determining the spatial structure and conformation of bacterioopsin(34-65) in micelles. |
| Cryo-Electron Microscopy (Cryo-EM) | Electron beam scatters off frozen, hydrated samples to generate high-resolution images. | Achieves near-atomic resolution for challenging proteins; suitable for large complexes and those resistant to crystallization. | Offers insights into the full protein context (bacteriorhodopsin) and informs peptide segment studies. |
| X-ray Crystallography | X-rays diffract off protein crystals to reveal atomic arrangement. | Provides atomic-level resolution of protein structures. | Advancements enable studies of smaller crystals and time-resolved dynamics, relevant for membrane protein fragments. |
| Single-Molecule FRET (smFRET) | Measures energy transfer between fluorophores to detect sub-nanometer distance changes. | Enables study of conformational dynamics and folding pathways at the single-molecule level. | Promising for resolving dynamic structural changes of the polypeptide in various environments. |
Advancements in Biomimetic System Design for Polypeptide Characterization
Characterizing membrane-spanning polypeptides like bacterioopsin(34-65) necessitates environments that mimic biological membranes while facilitating experimental analysis. Historically, detergent micelles, such as those formed by Sodium Dodecyl Sulfate (B86663) (SDS), have been extensively used due to their ability to solubilize hydrophobic peptides and enable solution-state NMR studies .
However, significant advancements have been made in developing more sophisticated biomimetic systems that provide a native-like environment, crucial for preserving protein stability and function. These include:
Liposomes: Vesicles formed by lipid bilayers that closely resemble biological membranes. While useful for reconstitution, their size can pose challenges for some structural techniques.
Bicelles: Mixtures of long-chain and short-chain lipids that form disc-shaped micelles, offering a more anisotropic environment suitable for oriented NMR studies.
Nanodiscs: These are increasingly popular and versatile systems that encapsulate membrane proteins within a lipid bilayer disc, typically stabilized by membrane scaffold proteins (MSPs) or amphiphilic copolymers .
MSP-based Nanodiscs: Utilize membrane scaffold proteins to form stable lipid bilayers around the protein of interest, allowing for high-resolution structural determination in a controlled lipid environment .
Polymer-based Nanodiscs (e.g., SMALPs): Styrene-maleic acid (SMA) co-polymers are amphiphilic polymers that can directly extract membrane proteins from native membranes, forming nanodiscs (SMALPs) that retain surrounding lipids and thus preserve the protein's native lipid environment . This detergent-free approach is particularly valuable for maintaining structural and functional integrity of complex membrane proteins and their fragments . Other polymers like diisobutylene-maleic acid (DIBMA) are also being explored .
These advanced biomimetic systems are designed to address the "hydrophobic mismatch," where the hydrophobic length of the membrane protein's transmembrane segment needs to be accommodated by the host membrane. Flexible hydrophobic chains in biomimetic structures can allow for better protein incorporation, even with some mismatch . The development of such systems is critical for studying the polypeptide's conformation, interactions, and dynamics in conditions that more accurately reflect its native state.
Table 2: Evolution of Biomimetic Systems for Membrane Peptide Characterization
| Biomimetic System | Composition | Key Advantages | Limitations / Considerations | Applications in Polypeptide Studies |
| Detergent Micelles | Amphiphilic molecules (e.g., SDS) forming spherical aggregates in aqueous solution. | Simple to prepare, solubilize hydrophobic peptides, enable solution NMR. | Can destabilize proteins, alter native conformation due to non-native lipid environment. | Widely used for initial structural determination (e.g., bacterioopsin(34-65)). |
| Liposomes | Spherical vesicles formed by lipid bilayers. | Mimic native membrane environment more closely than micelles. | Size variability, can be challenging for some high-resolution techniques. | Reconstitution for functional assays and some structural studies. |
| Bicelles | Mixed lipid systems forming disc-like structures. | Provide an anisotropic environment for oriented NMR. | Specific lipid ratios required, less stable than nanodiscs. | Oriented structural studies of membrane-associated peptides. |
| Nanodiscs | Membrane scaffold proteins (MSPs) or amphiphilic polymers encapsulating a lipid patch. | Preserve native lipid environment, enhance protein stability, suitable for Cryo-EM. | Can be complex to assemble, may vary in size and stability depending on components. | Enables high-resolution structural analysis in near-native conditions. |
Unresolved Questions and Promising Avenues for Continued Academic Inquiry
Despite significant progress in characterizing membrane proteins and their fragments, several fundamental questions regarding this compound and similar transmembrane segments remain. Addressing these will pave the way for a deeper understanding of membrane protein biophysics and function.
Conformational Dynamics and Flexibility: While the static structure of bacterioopsin(34-65) in micelles has been determined, understanding its dynamic behavior within a more fluid, native-like membrane environment is crucial . How does the identified kink at Pro50 or the disordered N-terminus behave dynamically, and how does this flexibility contribute to the function of the full bacteriorhodopsin protein? Capturing and characterizing these transient conformational states, especially those involved in functional cycles, remains a challenge .
Role of Lipid-Peptide Interactions: The specific interactions between the polypeptide and different lipid environments, beyond simple micelles, are not fully elucidated. Hydrophobic mismatch, where the transmembrane helix adapts to the bilayer's hydrophobic width, is known to influence helix tilt . Further research is needed to understand how variations in lipid composition might modulate the polypeptide's structure, dynamics, and stability, potentially affecting the broader protein's function.
Folding and Insertion Mechanisms: How membrane-spanning segments like bacterioopsin(34-65) fold into and insert into a lipid bilayer in vivo is a complex process not entirely understood at the molecular level. Investigating the folding pathways and intermediates of this polypeptide, possibly using real-time single-molecule techniques, could provide critical insights into fundamental membrane protein biogenesis .
Integration into Higher-Order Structures: While bacterioopsin(34-65) represents a single transmembrane segment, bacteriorhodopsin itself is a multi-helical protein . How this individual segment contributes to the assembly, stability, and function of the entire seven-transmembrane bundle requires further investigation. Understanding the specific inter-helical interactions involving segment B within the full protein context is a promising avenue for inquiry.
Promising Avenues for Continued Academic Inquiry:
Advanced Spectroscopic Techniques: Employing cutting-edge NMR experiments (e.g., solid-state NMR for polypeptide in lipid bilayers), advanced Cryo-EM with improved resolution and time-resolved capabilities, and single-molecule FRET (smFRET) to probe the dynamic conformational changes and interactions of the polypeptide in more complex, native-like membrane environments .
Computational Modeling and Simulation: Integrating experimental data with molecular dynamics simulations to predict and validate the polypeptide's behavior, folding, and interactions with various lipid types at atomic resolution. This can help to explore a wider range of conditions and provide mechanistic insights into conformational transitions.
Rational Design of Membrane-Associated Peptides: Utilizing the detailed structural understanding of bacterioopsin(34-65) to design novel peptides with specific membrane-interacting properties, potentially for biotechnological applications or as tools to study membrane protein folding and assembly.
Investigating Post-Translational Modifications: Exploring how any potential post-translational modifications might influence the structure and dynamics of the polypeptide and its integration into the membrane.
By leveraging these interdisciplinary approaches, future research can delve deeper into the fundamental principles governing the structure, dynamics, and function of this compound and, by extension, other crucial membrane proteins.
Q & A
Q. How can researchers critically evaluate conflicting hypotheses about bacterioopsin(34-65)’s role in microbial energy transduction?
- Evidence Synthesis :
- Conduct a meta-analysis of kinetic data from PubMed-indexed studies (e.g., kcat values).
- Apply Bradford-Hill criteria to assess causality between structural motifs and function .
- Gaps Identification : Propose follow-up studies using CRISPR-edited microbial models to test unresolved hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
